molecular formula C19H28N4O3 B2634371 1-(3-Morpholinopropyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea CAS No. 894017-18-6

1-(3-Morpholinopropyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea

Cat. No.: B2634371
CAS No.: 894017-18-6
M. Wt: 360.458
InChI Key: KUXAFCPQKILSGA-UHFFFAOYSA-N
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Description

1-(3-Morpholinopropyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea is a synthetic organic compound that features a morpholine ring, a pyrrolidinone moiety, and a urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Morpholinopropyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea typically involves multiple steps:

    Formation of the Pyrrolidinone Moiety: This can be achieved through the cyclization of an appropriate precursor, such as a γ-amino acid or its derivative, under acidic or basic conditions.

    Introduction of the p-Tolyl Group: The p-tolyl group can be introduced via a Friedel-Crafts acylation reaction using p-tolyl chloride and an appropriate catalyst like aluminum chloride.

    Attachment of the Morpholinopropyl Group: This step involves the reaction of morpholine with a suitable propylating agent, such as 3-chloropropylamine, under basic conditions.

    Formation of the Urea Linkage: The final step involves the reaction of the intermediate compounds with a urea derivative, such as isocyanate, under controlled conditions to form the desired urea linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(3-Morpholinopropyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the morpholine ring or the urea linkage, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

1-(3-Morpholinopropyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-Morpholinopropyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it might inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Morpholinopropyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea: Similar structure but with a phenyl group instead of a p-tolyl group.

    1-(3-Morpholinopropyl)-3-(5-oxo-1-(p-methoxyphenyl)pyrrolidin-3-yl)urea: Contains a p-methoxyphenyl group, which may alter its chemical and biological properties.

Uniqueness

1-(3-Morpholinopropyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea is unique due to the presence of the p-tolyl group, which can influence its lipophilicity and interaction with biological targets. This structural feature may enhance its potential as a therapeutic agent compared to similar compounds.

Properties

IUPAC Name

1-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-3-(3-morpholin-4-ylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O3/c1-15-3-5-17(6-4-15)23-14-16(13-18(23)24)21-19(25)20-7-2-8-22-9-11-26-12-10-22/h3-6,16H,2,7-14H2,1H3,(H2,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUXAFCPQKILSGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NCCCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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